This compound can be sourced from various chemical suppliers and is often studied within the context of synthetic organic chemistry and pharmacology. It falls under the category of small organic molecules used in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
The synthesis of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves several key steps:
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate features a unique molecular structure characterized by:
This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is involved in several significant chemical reactions:
The mechanism of action for Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological responses. For instance, it has been studied for potential enzyme inhibition, which could be relevant in therapeutic contexts such as anti-inflammatory or anticancer treatments.
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate exhibits several notable physical and chemical properties:
The compound carries standard safety warnings due to potential hazards associated with chemical handling. Precautions should include avoiding inhalation and contact with skin .
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has diverse applications across several fields:
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate represents a structurally sophisticated organic salt comprising two distinct moieties: a pyrrolidine-based cation and a sulfonate anion. The pyrrolidine ring constitutes a saturated five-membered heterocycle with four carbon atoms and one nitrogen atom, classified as an alicyclic secondary amine according to heterocyclic chemistry principles [1] [6]. At the second carbon position (C2), this ring is functionalized with a cyano group (–C≡N), creating the carbonitrile substituent that significantly enhances the molecule's reactivity and hydrogen-bonding capabilities. The 4-methylbenzenesulfonate (p-toluenesulfonate or tosylate) anion serves as a stabilizing counterion with excellent crystallizing properties, contributing to the compound's stability and purification characteristics [2] [3].
The systematic chemical name follows IUPAC conventions where the parent heterocycle is designated as "pyrrolidine" with the carbonitrile substituent at position 2. The Hantzsch-Widman nomenclature system, which provides a systematic framework for naming heterocyclic compounds, would classify the pyrrolidine component as an azolidine derivative due to its saturated nature [1]. The compound displays molecular chirality at the C2 position of the pyrrolidine ring, with the (S)-enantiomer being commercially available as evidenced by specific CAS registry numbers (1666113-04-7 for the racemate; 204387-54-2 for the (S)-enantiomer) [2] [3]. The molecular formula is C₁₂H₁₆N₂O₃S with a molecular weight of 268.33 g/mol, possessing hydrogen bond acceptors (4) and donors (2) that influence its supramolecular behavior and crystalline packing.
Table 1: Key Chemical Identifiers of Pyrrolidine-2-carbonitrile 4-Methylbenzenesulfonate
Property | Value/Descriptor |
---|---|
CAS Number (racemate) | 1666113-04-7 |
CAS Number ((S)-enantiomer) | 204387-54-2 |
Molecular Formula | C₁₂H₁₆N₂O₃S |
Molecular Weight | 268.33 g/mol |
MDL Number (racemate) | MFCD28400995 |
MDL Number ((S)-enantiomer) | MFCD12827848 |
Purity Specifications | ≥98% (commercial grade) |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
The development of pyrrolidine derivatives represents a significant chapter in heterocyclic chemistry, evolving from early investigations into nitrogen-containing ring systems to sophisticated pharmaceutical applications. Pyrrolidine itself was first isolated from natural products, notably in the tobacco alkaloid profile, but synthetic access became crucial for systematic medicinal chemistry exploration. The Paal-Knorr synthesis (1884) established a foundational method for pyrrolidine formation through the cyclocondensation of 1,4-dicarbonyl compounds with amines, enabling broader exploration of this heterocyclic scaffold [1]. This synthetic breakthrough occurred during a period of intense heterocyclic research in the late 19th century, when fundamental structures like pyridine, pyrrole, furan, and thiophene were being characterized for their electronic and structural properties [6].
The strategic incorporation of the cyano group (–C≡N) at the pyrrolidine C2 position emerged as a significant structural modification in late 20th-century medicinal chemistry. This functionalization enhances hydrogen bonding capacity while introducing a versatile synthetic handle for further transformations. The pairing with 4-methylbenzenesulfonic acid to form crystalline salts addressed purification and stability challenges associated with volatile pyrrolidine derivatives. This development paralleled broader trends in heterocyclic salt formation, where sulfonate counterions improved the crystallinity and handling properties of biologically active amines [3]. The commercial availability of both racemic and enantiopure forms (particularly the (S)-enantiomer) reflects the pharmaceutical industry's increasing demand for chiral building blocks capable of imparting stereoselectivity in biological interactions [3].
Table 2: Historical Milestones in Pyrrolidine Derivative Development
Time Period | Development | Significance |
---|---|---|
1850s | Isolation of pyrrole/pyridine from bone pyrolysis | Established foundational nitrogen heterocycles |
1884 | Paal-Knorr pyrrole synthesis | Enabled systematic synthesis of 5-membered heterocycles |
Early 20th c. | Characterization of pyrrolidine stereochemistry | Revealed conformational preferences in saturated N-heterocycles |
Late 20th c. | Commercialization of pyrrolidine-2-carbonitrile derivatives | Provided building blocks for drug discovery |
1990s | Inclusion in FDA-approved β-lactam antibiotics | Demonstrated pharmaceutical relevance of pyrrolidine scaffold |
The pyrrolidine ring constitutes a privileged structural motif in pharmaceutical design due to its distinct conformational behavior and physicochemical advantages. As a saturated heterocycle, pyrrolidine exhibits predictable pseudorotation dynamics with an envelope conformation that enables optimal positioning of substituents for target binding [4] [5]. This scaffold combines several pharmacologically advantageous properties: (1) it serves as a spatially efficient bioisostere for open-chain tertiary amines, reducing flexibility while maintaining basicity; (2) it provides enhanced metabolic stability compared to acyclic analogs due to restricted bond rotation; and (3) it introduces a defined stereogenic center when appropriately substituted, enabling enantioselective interactions with biological targets [4]. The pyrrolidine nitrogen (pKₐ ~11) remains protonated under physiological conditions, facilitating interactions with anionic binding sites through ionic bonding—a critical feature for antimicrobial activity in numerous antibiotic classes [4].
The specific incorporation of a cyano group at the C2 position, as seen in pyrrolidine-2-carbonitrile, expands the molecule's versatility in drug design. This functional group serves as a hydrogen-bond acceptor that can participate in dipole-dipole interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the nitrile group offers a synthetic handle for chemical transformations, including reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition reactions to create additional heterocyclic rings [2] [3]. The electron-withdrawing nature of the cyano group modestly attenuates the basicity of the pyrrolidine nitrogen (pKₐ ~9-10), potentially optimizing membrane permeability while retaining favorable interactions with biological targets.
The therapeutic significance of pyrrolidine derivatives is dramatically illustrated by their inclusion in numerous FDA-approved antibiotics over the past three decades. Fourth-generation cephalosporins (cefepime, 1996) incorporate a pyrrolidine moiety that enhances gram-negative penetration and β-lactamase stability [4]. The carbapenem antibiotics meropenem (1996), ertapenem (2001), and doripenem (2014) all feature pyrrolidine-derived sidechains that optimize antibacterial spectrum and pharmacokinetic profiles. More recently, the β-lactamase inhibitor relebactam (2019) utilizes an imidazol-containing azabicyclic structure derived from pyrrolidine chemistry to extend antibiotic efficacy against resistant strains [4]. The stereochemistry of the pyrrolidine ring proves critical in these applications, with specific enantiomers exhibiting optimized biological activity—a consideration directly relevant to the chiral center in pyrrolidine-2-carbonitrile [3].
Table 3: Therapeutic Applications of Pyrrolidine-Containing Antibiotics
Antibiotic (Approval Year) | Structural Role of Pyrrolidine | Therapeutic Advantage |
---|---|---|
Cefepime (1996) | N-Methylpyrrolidinium group at C3' position | Enhanced gram-negative penetration and β-lactamase stability |
Meropenem (1996) | (2S,4S)-2-Dimethylcarbamoylpyrrolidin-4-ylthio | Broad-spectrum activity against resistant pathogens |
Ertapenem (2001) | 2-Carboxy pyrrolidine-4-ylthio moiety | Once-daily dosing profile |
Doripenem (2014) | (4S)-Sulfamoylamidomethyl-pyrrolidin-3-ylthio | Enhanced activity against Pseudomonas aeruginosa |
Relebactam (2019) | Piperidine-pyrrolidine bicyclic system | Diazabicyclooctane β-lactamase inhibitor |
The pyrrolidine-2-carbonitrile scaffold offers particular advantages for molecular interactions in biological systems. The nitrile group can form directional interactions with enzyme active sites through hydrogen bonding to backbone amides or sidechain hydroxyls. This capability is exemplified in protease inhibitors where nitriles function as electrophilic warheads that form reversible covalent complexes with catalytic residues. Additionally, the moderate logP value (predicted ~1.5) of pyrrolidine-2-carbonitrile derivatives balances hydrophilicity and membrane permeability, potentially enhancing cellular penetration for intracellular targets [2]. When combined with the tosylate counterion—selected for its favorable salt-forming properties and crystalline stability—this molecule represents a versatile intermediate for constructing complex therapeutic agents targeting infectious diseases, neurological disorders, and oncological indications [2] [3]. The continued exploration of this structural motif reflects the enduring pharmaceutical relevance of functionalized pyrrolidine derivatives in addressing evolving medical challenges.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: